molecular formula C24H23N3O6 B12850369 5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine

5'-O-p-Anisoyl-N4-benzoyl-2',3'-dideoxycytidine

Cat. No.: B12850369
M. Wt: 449.5 g/mol
InChI Key: WNQFXLNNTCLNDZ-PZJWPPBQSA-N
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Description

5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog known for its potent antiviral properties. It is primarily used in biomedical research, particularly in the study of viral infections caused by retroviruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves multiple steps, including the protection of hydroxyl groups, selective acylation, and deprotection. The process typically starts with the protection of the 5’-hydroxyl group using p-anisoyl chloride, followed by the protection of the N4-amino group with benzoyl chloride. The 2’,3’-dideoxycytidine core is then constructed through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions are optimized to minimize by-products and enhance the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the protected groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine, depending on the specific reagents and conditions used .

Scientific Research Applications

5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against retroviruses.

    Industry: Utilized in the development of diagnostic tools and assays for viral infections.

Mechanism of Action

The mechanism of action of 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This effectively inhibits viral replication and reduces the viral load in infected cells.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: A nucleoside analog with similar antiviral properties but lacks the protective groups found in 5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine.

    Zidovudine (AZT): Another nucleoside analog used in antiviral therapy, but with a different mechanism of action.

    Lamivudine (3TC): A nucleoside analog with a similar mechanism of action but different chemical structure.

Uniqueness

5’-O-p-Anisoyl-N4-benzoyl-2’,3’-dideoxycytidine is unique due to its specific protective groups, which enhance its stability and bioavailability compared to other nucleoside analogs. These modifications also allow for more targeted antiviral activity.

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

[(2S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate

InChI

InChI=1S/C24H23N3O6/c1-31-18-9-7-17(8-10-18)23(29)32-15-19-11-12-21(33-19)27-14-13-20(26-24(27)30)25-22(28)16-5-3-2-4-6-16/h2-10,13-14,19,21H,11-12,15H2,1H3,(H,25,26,28,30)/t19-,21+/m0/s1

InChI Key

WNQFXLNNTCLNDZ-PZJWPPBQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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